6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
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Overview
Description
6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including a methyl group, a benzenesulfonyl group, and a phenylpiperazine moiety. These substitutions confer specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the substituents through various chemical reactions. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline core.
Nucleophilic Substitution: Introduction of the phenylpiperazine moiety through nucleophilic substitution reactions.
Sulfonylation: The addition of the benzenesulfonyl group using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Phenylpiperazine: A related compound with similar biological activity.
Benzenesulfonyl Derivatives: Compounds with similar sulfonyl functional groups.
Uniqueness
6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-20-8-11-23(12-9-20)33(31,32)26-19-28-25-13-10-21(2)18-24(25)27(26)30-16-14-29(15-17-30)22-6-4-3-5-7-22/h3-13,18-19H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWCTBFRIKMYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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